Cas no 93-61-8 (N-Methylformanilide)

N-Methylformanilide structure
N-Methylformanilide structure
N-Methylformanilide
93-61-8
C8H9NO
135.163161993027
MFCD00003283
34711
24896936

N-Methylformanilide Properties

Names and Identifiers

    • N-Methylformanilide
    • N-methyl-N-phenylformamide
    • N-METHYLFORMANILID
    • FORMAMIDE,N-METHYL-N-PHENYL-
    • methyl(phenyl)formamide
    • N-Formyl-N-methylaniline
    • N-METHYLFORMANILIDE FOR SYNTHESIS
    • N-methyl-N-benzamide
    • N-METHYL-N-FORMANILIDE
    • Formanilide,N-methyl- (6CI,7CI,8CI)
    • Methylphenylformamide
    • N-Methyl-N-formylaniline
    • NSC 3828
    • Formamide, N-methyl-N-phenyl-
    • Formanilide, N-methyl-
    • JIKUXBYRTXDNIY-UHFFFAOYSA-N
    • N-methyl-N-phenyl-formamide
    • NSC3828
    • N-methyl formanilide
    • N-methyl-N-formyl-aniline
    • N-methyl-N-phenyl formamide
    • KSC2
    • Formanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylformamide (ACI)
    • 93-61-8
    • NMethylNformylaniline
    • DTXSID0059089
    • F0001-2241
    • EINECS 202-262-3
    • Formanilide, Nmethyl (8CI)
    • AS-17245
    • DB-002830
    • Formamide, NmethylNphenyl
    • M0552
    • N-Phenyl-N-methylformamide
    • NSC-3828
    • AI3-12081
    • MFCD00003283
    • 3D8E5U4HSE
    • N-Methylformanilide, 99%
    • EN300-39082
    • NMethylNphenylformamide
    • SCHEMBL66606
    • NPhenylNmethylformamide
    • DTXCID1048839
    • NFormylNmethylaniline
    • NS00020242
    • Formanilide, Nmethyl
    • Q19859377
    • AKOS009157113
    • W-100237
    • +Expand
    • MFCD00003283
    • JIKUXBYRTXDNIY-UHFFFAOYSA-N
    • 1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
    • O=CN(C)C1C=CC=CC=1
    • 636496

Computed Properties

  • 135.06800
  • 0
  • 1
  • 1
  • 135.068414
  • 10
  • 108
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 20.3

Experimental Properties

  • 1.91510
  • 20.31000
  • n20/D 1.561(lit.)
  • Insoluble
  • 243°C(lit.)
  • 8-13 °C (lit.)
  • Fahrenheit: 260.6 ° f
    Celsius: 127 ° c
  • 3709
  • 10.3g/l
  • Pale yellow liquid
  • 3.5-5.5 (H2O, 20℃)(saturated aqueous solution)
  • Soluble in most organic solvents, it can be used in a variety of organic solvents.
  • 1.095 g/mL at 25 °C(lit.)

N-Methylformanilide Security Information

  • GHS07 GHS07
  • 2
  • S36/37
  • R38
  • Xi Xi
  • NONH for all modes of transport
  • H302,H317,H319
  • P280,P305+P351+P338
  • warning
  • Sealed in dry,Room Temperature
  • 22-43
  • Warning
  • Yes

N-Methylformanilide Customs Data

  • 29242995
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Methylformanilide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TOE-5g
N-Methylformanilide
93-61-8 99%
5g
$4.00 2024-04-20
A2B Chem LLC
AB77630-5g
N-Methylformanilide
93-61-8 99%
5g
$4.00 2024-07-18
Aaron
AR003TWQ-25g
N-Methylformanilide
93-61-8 99%
25g
$5.00 2024-07-18
abcr
AB117923-250 g
N-Methylformanilide, 99%; .
93-61-8 99%
250g
€56.00
Ambeed
A136054-5g
N-Methylformanilide
93-61-8 99%
5g
$5.0 2024-08-02
Apollo Scientific
OR315726-500g
N-Methylformanilide
93-61-8 99%
500g
£56.00 2023-08-31
Enamine
EN300-39082-0.05g
N-methyl-N-phenylformamide
93-61-8 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D380169-100g
N-Methylformanilide
93-61-8 97%
100g
$200 2022-10-14
Fluorochem
208822-100g
N-Methylformanilide
93-61-8 95%
100g
£13.00 2022-02-28
Life Chemicals
F0001-2241-0.25g
N-Methylformanilide
93-61-8 95%+
0.25g
$18.0 2023-09-07

N-Methylformanilide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: 1629122-05-9 Solvents: 1,4-Dioxane ,  Water ;  1 h, rt; 1 h, rt
Reference
[FeIII(TF4DMAP)OTf] catalyzed anti-Markovnikov oxidation of terminal aryl alkenes to aldehydes and transformation of methyl aryl tertiary amines to formamides with H2O2 as a terminal oxidant
Du, Yi-Dan; Tse, Chun-Wai; Xu, Zhen-Jiang; Liu, Yungen; Che, Chi-Ming, Chemical Communications (Cambridge, 2014, 50(84), 12669-12672

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Divinylbenzene-styrene copolymer (supported on polystyrene) Solvents: Acetonitrile ;  10 min, 30 °C
1.2 Reagents: Trimethoxysilane ;  18 h, 30 °C
Reference
Organocatalytic N-formylation of amines by CO2 in batch and continuous flow
Zanda, Nicola; Primitivo, Ludovica; Chaudhari, Moreshwar; Kleij, Arjan W.; Pericas, Miquel A., Organic Chemistry Frontiers, 2023, 10(2), 375-381

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Zinc ,  1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… Solvents: Dimethylformamide ;  18 h, 1 bar, 30 °C
Reference
Covalent organic framework-supported Zn single atom catalyst for highly efficient N-formylation of amines with CO2 under mild conditions
Cao, Qiang; Zhang, Long-Long; Zhou, Chang; He, Jing-Hui; Marcomini, Antonio; et al, Applied Catalysis, 2021, 294,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2365082-47-7 ;  24 h, 1 atm, 30 °C
Reference
Unexpected Macrocyclic Multinuclear Zinc and Nickel Complexes that Function as Multitasking Catalysts for CO2 Fixations
Takaishi, Kazuto ; Nath, Bikash Dev; Yamada, Yuya; Kosugi, Hiroyasu; Ema, Tadashi, Angewandte Chemie, 2019, 58(29), 9984-9988

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1-Propanaminium, 3-bromo-N-(carboxymethyl)-N,N-dimethyl-, inner salt ,  1,4-Benzenedicarboxaldehyde, 2,5-dihydroxy-, polymer with 5′-(4-aminophenyl)[1,1… Solvents: Dimethylformamide ;  36 h, reflux
1.2 Reagents: Phenylsilane Solvents: Acetonitrile ;  24 h, 5 bar, 35 °C; 35 °C → 0 °C
1.3 Solvents: Ethyl acetate
Reference
Zwitterionic Covalent Organic Frameworks as Catalysts for Hierarchical Reduction of CO2 with Amine and Hydrosilane
Mu, Zhen-Jie; Ding, Xuesong; Chen, Zhi-Yan; Han, Bao-Hang, ACS Applied Materials & Interfaces, 2018, 10(48), 41350-41358

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Kamacite (Fe0.92-0.96Ni0.04-0.08) ,  Plessite ,  Taenite (Fe0.35-0.73Ni0.27-0.65) Solvents: Dimethylformamide ;  15 h, 10 bar, 25 °C
Reference
Iron-Rich Natural Mineral Gibeon Meteorite Catalyzed N-formylation of Amines using CO2 as the C1 Source
Gopakumar, Aswin; Akcok, Ismail; Lombardo, Loris; Le Formal, Florian; Magrez, Arnaud; et al, ChemistrySelect, 2018, 3(37), 10271-10276

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Cyclohexyldiphenylphosphine ,  Basic copper carbonate Solvents: Acetonitrile ;  12 h, 1 atm, 60 °C
Reference
Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane
Li, Xue-Dong; Xia, Shu-Mei; Chen, Kai-Hong; Liu, Xiao-Fang; Li, Hong-Ru; et al, Green Chemistry, 2018, 20(21), 4853-4858

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethoxysilane Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 bar, 30 °C
Reference
Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes
Liu, Xiao-Fang; Ma, Ran; Qiao, Chang; Cao, Han; He, Liang-Nian, Chemistry - A European Journal, 2016, 22(46), 16489-16493

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Bis(2-pyridinecarboxylato-κN1,κO2)silver Solvents: Toluene ;  12 h, 1 MPa, 25 °C
Reference
Silver-catalyzed Reductive Formylation of Amines with Carbon Dioxide
Uema, Seiya; Sekine, Kenshiro; Aoshima, Ryotaro; Saito, Kodai; Yamada, Tohru, Chemistry Letters, 2023, 52(7), 546-548

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) ,  Iron oxide (Fe3O4) ;  25 °C
Reference
Facile N-Formylation of Amines on Magnetic Fe3O4-CuO Nanocomposites
Mishra, Kanchan ; Datta Khanal, Hari ; Rok Lee, Yong, European Journal of Organic Chemistry, 2021, 2021(31), 4477-4484

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 1,4-benzenediami… (doped with zinc) Solvents: Dimethylformamide ;  18 h, 1 atm, 30 °C
Reference
Method for preparing formamide compound with carbon dioxide as carbon source catalyzed by MCOF at normal temperature and pressure
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2577138-44-2 (ethers with 4-bromo-N,N,N-triethyl- 1-butanaminium bromide) ;  16 h, 1 MPa, 40 °C
Reference
Sustainable synthesis of multifunctional porous metalloporphyrin polymers for efficient carbon dioxide transformation under mild conditions
Chen, Yaju ; Ren, Qinggang; Zeng, Xiaojing; Tao, Leiming; Zhou, Xiantai ; et al, Chemical Engineering Science, 2021, 232,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Water Solvents: Acetonitrile ;  10 h, 90 °C
Reference
Deconstructive Functionalizations of Unstrained Carbon-Nitrogen Cleavage Enabled by Difluorocarbene
Su, Jianke; Ma, Xingxing; Ou, Zongliang; Song, Qiuling, ACS Central Science, 2020, 6(10), 1819-1826

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Alanine, N-[bis(dimethylamino)methylene]-, ethyl ester, hydrobromide (1:1) ;  12 h, rt
Reference
Preparation of alkyl-substituted ethyl acetate-based guanidine ionic liquid as catalyst for formylation and methylation of carbon dioxide and N-methylaniline derivatives
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Pyrimido[1,2-a]azepinium, 1-dodecyl-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) ;  6 h, 0.5 MPa, rt
Reference
Design of Lewis base functionalized ionic liquids for the N-formylation of amines with CO2 and hydrosilane: The cation effects
Li, Xiao-Ya; Fu, Hong-Chen; Liu, Xiao-Fang; Yang, Shu-Han; Chen, Kai-Hong ; et al, Catalysis Today, 2020, 356, 563-569

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Bis(pinacolato)diborane Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Halodifluoroacetates as formylation reagents for various amines via unprecedented quadruple cleavage
Ma, Xingxing; Deng, Shuilin; Song, Qiuling, Organic Chemistry Frontiers, 2018, 5(24), 3505-3509

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Phenylsilane Catalysts: Zinc phthalocyanine ;  6 h, 0.5 MPa, 25 °C
Reference
Zinc phthalocyanine as an efficient catalyst for halogen-free synthesis of formamides from amines via carbon dioxide hydrosilylation under mild conditions
Luo, Rong-chang; Lin, Xiao-wei; Lu, Jing; Zhou, Xian-tai; Ji, Hong-bing, Chinese Journal of Catalysis, 2017, 38(8), 1382-1389

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2056006-59-6 ;  0.5 MPa, heated; 1.5 h, 0.1 MPa, 40 °C
Reference
Cooperative Catalytic Activation of Si-H Bonds: CO2-Based Synthesis of Formamides from Amines and Hydrosilanes under Mild Conditions
Luo, Rongchang; Lin, Xiaowei; Chen, Yaju; Zhang, Wuying; Zhou, Xiantai; et al, ChemSusChem, 2017, 10(6), 1224-1232

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Ethylbenzene Catalysts: (T-4)-[[2,2′-[1,2-Ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]… ,  Aluminum(1+), [[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κ… ;  3 h, 5 MPa, 100 °C
Reference
Method for preparing N-formamide compound
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Tetrabutylammonium fluoride ;  5 min, rt; 6 h, 1 atm, rt
Reference
CO2-based N-formylation of Amines Catalyzed by Fluoride and Hydroxide Anions
Hulla, Martin; Bobbink, Felix Daniel; Das, Shoubhik; Dyson, Paul J., ChemCatChem, 2016, 8(21), 3338-3342

N-Methylformanilide Raw materials

N-Methylformanilide Preparation Products

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